N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide is an organic compound that belongs to the class of amides. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide can be achieved through several methods. One common approach involves the reaction of N-methylformamide with 1-(pyridin-2-yl)propan-1-amine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as toluene. The reaction conditions are often mild and metal-free, making the process environmentally friendly .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may act as a ligand for metal ions, modulating enzymatic activities and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(1-(pyridin-3-yl)propyl)formamide
- N-Methyl-N-(1-(pyridin-4-yl)propyl)formamide
- N-Methyl-N-(1-(pyridin-2-yl)ethyl)formamide
Uniqueness
N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. The compound’s structure allows for selective interactions with molecular targets, making it a valuable tool in research and industrial applications .
Eigenschaften
Molekularformel |
C10H14N2O |
---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-methyl-N-(1-pyridin-2-ylpropyl)formamide |
InChI |
InChI=1S/C10H14N2O/c1-3-10(12(2)8-13)9-6-4-5-7-11-9/h4-8,10H,3H2,1-2H3 |
InChI-Schlüssel |
BSNLIMRYRHDEPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=N1)N(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.